molecular formula C14H26O3 B13586537 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol

2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol

Cat. No.: B13586537
M. Wt: 242.35 g/mol
InChI Key: UEEXYUHWHUZSBY-UHFFFAOYSA-N
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Description

2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol is a non-ionic surfactant with amphiphilic characteristics, meaning it contains both hydrophilic and hydrophobic parts. This compound is widely used in various industrial applications due to its unique properties, such as reducing surface tension and acting as a wetting agent, defoamer, and emulsifier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol typically involves the reaction of acetylene with isobutyraldehyde in the presence of a base, followed by hydrogenation. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-100°C.

    Catalysts: Palladium or nickel catalysts are commonly used.

    Solvents: Organic solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alkenes, alkanes.

    Substitution Products: Esters, ethers.

Scientific Research Applications

2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol primarily involves its ability to reduce surface tension and form micelles. This property allows it to:

Comparison with Similar Compounds

Similar Compounds

    2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another non-ionic surfactant with similar properties and applications.

    3,6-Dimethyl-4-octyne-3,6-diol: Used in similar applications but with different molecular structure and properties.

    3,5-Dimethyl-1-hexyn-3-ol: A smaller molecule with similar surfactant properties.

Uniqueness

2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in reducing surface tension and stabilizing emulsions compared to other similar compounds .

Properties

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

2,4,7,9-tetramethyldec-5-yne-1,4,7-triol

InChI

InChI=1S/C14H26O3/c1-11(2)8-13(4,16)6-7-14(5,17)9-12(3)10-15/h11-12,15-17H,8-10H2,1-5H3

InChI Key

UEEXYUHWHUZSBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C#CC(C)(CC(C)CO)O)O

Origin of Product

United States

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